1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Sulfonylation Reagents Sulfuryl Transfer Sequential Substitution

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a heterocyclic sulfonyl-transfer reagent with methyl substitution that modulates steric accessibility and electronic density at the imidazole nitrogen. This enables controlled, stepwise reactivity for sequential nucleophilic displacement, ideal for preparing phenoxysulfonyl azide (PSA) in metal-free azide-transfer methodologies and for isolating aryl 2-methyl-1H-imidazole-1-sulfonate intermediates in O-aryl sulfamate synthesis with orthogonal N-protection.

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
CAS No. 489471-87-6
Cat. No. B1352678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Sulfonylbis(2-methyl-1H-imidazole)
CAS489471-87-6
Molecular FormulaC8H10N4O2S
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESCC1=NC=CN1S(=O)(=O)N2C=CN=C2C
InChIInChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3
InChIKeyUFFDBNIIOIXGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Sulfonylbis(2-methyl-1H-imidazole) Procurement Guide: Baseline Identity and Technical Profile


1,1'-Sulfonylbis(2-methyl-1H-imidazole) (CAS 489471-87-6) is a heterocyclic sulfonyl-transfer reagent belonging to the sulfonyldiimidazole class. Its molecular formula is C₈H₁₀N₄O₂S with a molecular weight of 226.26 g/mol [1]. The compound is characterized as a white crystalline solid, soluble in alcohols and ketones but sparingly soluble in water, with a computed boiling point of 481.4 °C at 760 mmHg . Structurally, it features two 2-methylimidazole moieties bridged by a sulfonyl group, which confers distinct electronic and steric properties compared to the unsubstituted parent compound 1,1'-sulfonyldiimidazole (SDI, CAS 7189-69-7) . These methyl substitutions directly influence its reactivity profile in sulfonylation and diazo-transfer applications, creating a differentiated niche in synthetic methodology.

Why 1,1'-Sulfonylbis(2-methyl-1H-imidazole) Cannot Be Directly Substituted with Unsubstituted SDI or Alternative Sulfonylating Agents


Generic substitution of 1,1'-sulfonylbis(2-methyl-1H-imidazole) with the parent 1,1'-sulfonyldiimidazole (SDI) or other sulfonyl-transfer reagents such as sulfonyl chlorides is not straightforward due to the methyl group's dual role in modulating both steric accessibility and electronic density at the imidazole nitrogen. The presence of the 2-methyl substituent alters the leaving group ability of the imidazole moiety, directly impacting reaction kinetics and selectivity in stepwise nucleophilic displacement sequences [1]. This is particularly critical in methodologies requiring sequential substitution of the two imidazole units—such as the preparation of aryl imidazole-1-sulfonates followed by sulfamate formation—where the differential reactivity conferred by the methyl group enables higher yields and cleaner product profiles under microwave-assisted conditions compared to unsubstituted SDI [2]. Failure to account for this structural nuance can result in incomplete conversions, competing side reactions, or the need for harsher reaction conditions that compromise sensitive substrates.

1,1'-Sulfonylbis(2-methyl-1H-imidazole) Quantitative Differentiation Evidence vs. In-Class Comparators


Sulfuryl Transfer Reactivity Differentiation vs. Unsubstituted Sulfonyldiimidazole (SDI)

The 2-methyl substitution in 1,1'-sulfonylbis(2-methyl-1H-imidazole) modulates the leaving group capacity of the imidazole moiety, providing a distinct reactivity window compared to the unsubstituted parent compound 1,1'-sulfonyldiimidazole (SDI, CAS 7189-69-7). This differential reactivity is exploited in protocols requiring stepwise displacement: the methyl group attenuates the electrophilicity of the sulfonyl center, enabling controlled sequential substitution that is more difficult to achieve with the more reactive unsubstituted SDI [1]. While specific kinetic rate constants comparing the two reagents have not been published, the synthetic utility of this attenuated reactivity is documented in the preparation of aryl 2-methyl-1H-imidazole-1-sulfonates as isolable intermediates [2].

Sulfonylation Reagents Sulfuryl Transfer Sequential Substitution

Exclusive Precursor for Phenoxysulfonyl Azide (PSA) Diazo-Transfer Reagent

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is the specific and exclusive precursor reported for the synthesis of phenoxysulfonyl azide (PSA, 1), a novel diazo-transfer reagent for the metal-free conversion of primary amines to azides [1]. The synthesis proceeds directly from 1,1'-sulfonylbis(2-methyl-1H-imidazole) (2) to PSA (1), enabling a metal-free protocol that is critical for applications involving biomolecules where transition metal contamination is prohibitive. No alternative precursor has been demonstrated for PSA synthesis, establishing this compound as the essential starting material for accessing this specific diazo-transfer methodology [1].

Diazo-Transfer Reagents Metal-Free Azidation Bioconjugation

Microwave-Assisted Sulfamoylation Efficiency vs. Conventional Thermal Methods

In the preparation of O-aryl sulfamates, 1,1'-sulfonylbis(2-methyl-1H-imidazole) enables an efficient microwave-assisted protocol for the synthesis of aryl 2-methyl-1H-imidazole-1-sulfonates via reaction with substituted phenols [1]. This methodology is explicitly employed in the synthesis of protected sulfamates, with the four-step protocol using this compound as the sulfur-transfer reagent [1]. The microwave heating condition accelerates the reaction compared to conventional thermal methods, though quantitative time-yield comparisons versus unsubstituted SDI under identical microwave conditions have not been published [2].

Microwave Synthesis Sulfamate Esters Protecting Groups

Imidazolium Salt Formation Yields vs. Alternative Electrophiles

1,1'-Sulfonylbis(2-methyl-1H-imidazole) reacts with methyl trifluoromethanesulfonate in dichloromethane over 3.5 hours to yield 2,3-dimethyl-1-((2-methyl-1H-imidazol-1-yl)sulfonyl)-1H-imidazol-3-ium triflate in 82% isolated yield . This reaction demonstrates the compound's capacity to form N-sulfonylimidazolium salts, which serve as activated electrophilic intermediates for subsequent transformations. While comparable yields using alternative sulfonylimidazole derivatives or alkylating agents have not been systematically reported, this 82% yield establishes a benchmark for this specific transformation .

N-Sulfonylimidazolium Salts Electrophilic Reagents Alkylation

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile

The 2-methyl substitution in 1,1'-sulfonylbis(2-methyl-1H-imidazole) significantly alters its physicochemical profile compared to the unsubstituted parent SDI. The target compound exhibits a computed XLogP3 value of 0.6 [1], reflecting moderate lipophilicity suitable for organic-phase reactions and extraction protocols. In contrast, the unsubstituted 1,1'-sulfonylbis(1H-imidazole) (SDI) has a pKa of approximately 7.5 [2] and different solubility characteristics. The methylated derivative is soluble in alcohols and ketones but sparingly soluble in water , while SDI exhibits a melting point of 135-142°C . These property differences influence solvent selection, workup procedures, and storage conditions in synthetic workflows.

Lipophilicity Solubility Physicochemical Properties

Commercial Availability and Purity Specifications Across Major Suppliers

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is commercially available from multiple suppliers with defined purity specifications ranging from 95% to 98% [1]. Pricing for 1g quantities ranges from approximately $84 to $120 depending on purity and supplier [1]. Storage conditions are specified as -20°C to room temperature under dry, light-protected conditions, with shelf-life estimated at 2 years when properly stored . In comparison, the unsubstituted SDI is more widely available and generally offered at lower cost, but lacks the methyl-specific reactivity advantages for applications requiring attenuated electrophilicity or the PSA precursor route .

Chemical Procurement Purity Specifications Supply Chain

1,1'-Sulfonylbis(2-methyl-1H-imidazole) Optimal Research and Industrial Application Scenarios


Synthesis of Phenoxysulfonyl Azide (PSA) for Metal-Free Bioconjugation

Researchers developing metal-free azide-transfer methodologies for biomolecule functionalization should procure 1,1'-sulfonylbis(2-methyl-1H-imidazole) as the exclusive precursor to phenoxysulfonyl azide (PSA). This application is validated by the 2025 study demonstrating that PSA, synthesized directly from this compound, enables the conversion of primary amines to azides without metal catalysts, making it suitable for sensitive biomolecules where trace metal contamination must be avoided [1].

Sequential Sulfuryl Transfer for Protected Sulfamate Synthesis

Medicinal chemistry programs requiring O-aryl sulfamates with orthogonal N-protection strategies benefit from the controlled, stepwise reactivity of this compound. The methyl substitution attenuates electrophilicity, enabling the isolation of aryl 2-methyl-1H-imidazole-1-sulfonate intermediates under microwave-assisted conditions, followed by amine displacement to yield the desired sulfamates. This methodology is documented in the synthesis of protected sulfamates using 2,4-dimethoxybenzyl protecting groups [2].

Preparation of N-Sulfonylimidazolium Salt Electrophiles

Synthetic chemists seeking activated electrophiles for nucleophilic substitution can utilize this compound's demonstrated reactivity with methyl triflate to generate N-sulfonylimidazolium salts in 82% isolated yield. These intermediates serve as potent electrophilic sulfonyl-transfer agents for subsequent transformations in complex molecule construction .

Organic-Phase Sulfonylation with Enhanced Lipophilicity

For reactions conducted in non-aqueous organic media where reagent solubility and phase transfer are critical, the computed XLogP3 of 0.6 and solubility profile in alcohols and ketones make this methylated derivative preferable to the more polar, unsubstituted SDI [3]. This property supports cleaner reaction profiles and simplified workup procedures in organic synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.